Product packaging for 7-(3-Chlorophenyl)-2-methylquinoline(Cat. No.:)

7-(3-Chlorophenyl)-2-methylquinoline

Cat. No.: B10845468
M. Wt: 253.72 g/mol
InChI Key: HNAVWOSKROEPOM-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-2-methylquinoline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the quinoline family, a privileged structure in pharmaceutical development known for its diverse biological activities . The strategic substitution with a 3-chlorophenyl group at the 7-position and a methyl group at the 2-position makes it a valuable intermediate for constructing more complex molecules. Its primary research value lies in its role as a key precursor in the development of potential therapeutic agents. Quinoline derivatives, particularly those with chloro and aryl substituents, are extensively investigated for their anticancer properties . Specifically, 7-chloroquinoline-based compounds have demonstrated potent and selective submicromolar cytotoxic activity against a broad panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . Furthermore, the 2-methylquinoline (quinaldine) core is a documented intermediate in synthesizing active pharmaceutical ingredients, such as the antiasthmatic drug Montelukast . The presence of the chlorine atom, a common feature in over 250 FDA-approved drugs, often enhances a compound's bioavailability and binding affinity by influencing its lipophilicity and intermolecular interactions . Researchers utilize this compound as a sophisticated building block for further functionalization. Its structure allows for various synthetic transformations, including cross-coupling reactions, functional group interconversions, and the preparation of hydrazone derivatives, which are a prominent class of experimental antitumor compounds . This makes this compound a crucial tool for exploring structure-activity relationships (SAR) and for the discovery of new bioactive molecules in oncology and infectious disease research. Please note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN B10845468 7-(3-Chlorophenyl)-2-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-methylquinoline

InChI

InChI=1S/C16H12ClN/c1-11-5-6-12-7-8-14(10-16(12)18-11)13-3-2-4-15(17)9-13/h2-10H,1H3

InChI Key

HNAVWOSKROEPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 7 3 Chlorophenyl 2 Methylquinoline and Analogous Structures

Classical Approaches in Quinoline (B57606) Synthesis Applied to 7-(3-Chlorophenyl)-2-methylquinoline Precursors

Traditional methods for quinoline synthesis, established in the late 19th century, continue to be relevant for the preparation of precursors to complex quinoline derivatives. organicreactions.org These methods often involve the condensation of anilines with carbonyl compounds. acs.org

Friedländer Quinoline Synthesis Adaptations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward method for producing quinolines. organicreactions.orgwikipedia.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgpharmaguideline.comorganic-chemistry.org This reaction can be catalyzed by acids, bases, or even proceed by heating the reactants together. organicreactions.orgorganic-chemistry.org

The mechanism of the Friedländer synthesis can proceed through two primary pathways. In one pathway, an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound occurs first, followed by dehydration and then cyclization through imine formation. wikipedia.org The alternative pathway involves the initial formation of a Schiff base, followed by an Aldol reaction and subsequent elimination to yield the quinoline product. wikipedia.org

For the synthesis of this compound precursors, a suitable adaptation would involve the reaction of a 2-amino-4-chlorobenzophenone derivative with acetone. A variety of catalysts have been explored to improve the efficiency and conditions of the Friedländer synthesis, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Innovations like the use of solid acid catalysts (e.g., Amberlyst-15, P2O5/SiO2), ionic liquids, and microwave irradiation have made the reaction more environmentally friendly and efficient. nih.govnih.govijcce.ac.ir

Vilsmeier Reagent-Mediated Cyclization Protocols

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF), is a versatile tool in organic synthesis, known for its ability to formylate aromatic and heteroaromatic compounds. chemijournal.com This reagent can also facilitate cyclization reactions to produce quinoline structures. benthamdirect.com

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a notable application of the Vilsmeier-Haack reaction. researchgate.net In this process, the N-arylacetamide is treated with the Vilsmeier reagent, leading to cyclization and the formation of the quinoline ring system. The reaction is particularly effective for N-arylacetamides with electron-donating groups at the meta-position, although good yields are generally obtained with various electron-donating substituents. researchgate.net The resulting 2-chloro-3-formylquinolines are valuable intermediates that can be further modified. For instance, to synthesize a precursor for this compound, one could start with an appropriately substituted N-arylacetamide.

The reaction mechanism involves the formation of a halomethyleniminium salt from the Vilsmeier reagent, which then acts as the electrophile in an electrophilic substitution reaction with the activated aromatic ring of the N-arylacetamide. This is followed by intramolecular cyclization. The reaction conditions typically involve adding POCl3 to a solution of the acetanilide (B955) in DMF at low temperatures, followed by heating. chemijournal.com

Condensation and Cyclization Reactions from Substituted Anilines

A variety of classical named reactions utilize substituted anilines as key starting materials for quinoline synthesis. These methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, rely on the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-dicarbonyl compounds, followed by cyclization. pharmaguideline.comiipseries.org

The Skraup synthesis involves reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to form quinoline. pharmaguideline.com The Doebner-von Miller reaction is an acid-catalyzed condensation of aniline with α,β-unsaturated aldehydes or ketones to yield 2,3-disubstituted quinolines. researchgate.net The Combes synthesis produces 2,4-disubstituted quinolines through the condensation of anilines with β-dicarbonyl compounds, followed by acid-catalyzed cyclization. iipseries.org

To synthesize precursors for this compound, one would start with a 3-chloroaniline (B41212) derivative. For example, in a Combes-type synthesis, 3-chloroaniline could be reacted with a β-diketone to form a 7-chloroquinoline (B30040) derivative. iipseries.org These classical methods, while foundational, can sometimes suffer from harsh reaction conditions and the formation of byproducts. nih.gov

Modern Catalytic Strategies in the Synthesis of this compound Derivatives

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to create biaryl compounds, making it highly suitable for synthesizing 7-arylquinolines. libretexts.org

For the synthesis of this compound, a Suzuki coupling approach would typically involve the reaction of a 7-halo-2-methylquinoline (e.g., 7-bromo- or 7-iodo-2-methylquinoline) with 3-chlorophenylboronic acid. The reaction is catalyzed by a palladium complex, such as Pd(OAc)2 or others, and requires a base. nih.gov This strategy allows for the direct and efficient introduction of the 3-chlorophenyl group at the 7-position of the quinoline ring. Palladium-catalyzed reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nih.gov

Copper-Catalyzed 1,3-Dipolar Cycloaddition (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org While not a direct method for forming the quinoline core itself, it is a powerful technique for linking quinoline moieties to other molecular fragments. beilstein-journals.org

In the context of synthesizing quinoline derivatives, a quinoline scaffold containing either an azide (B81097) or an alkyne functional group can be reacted with a complementary alkyne or azide, respectively, in the presence of a copper(I) catalyst. beilstein-journals.org This reaction proceeds with high efficiency and regioselectivity to form a triazole-linked quinoline hybrid. For instance, a 7-alkynyl-2-methylquinoline could be coupled with 3-chlorophenylazide, or a 7-azido-2-methylquinoline could be reacted with 3-chlorophenylacetylene. The copper(I) catalyst is crucial for increasing the reaction rate and ensuring the formation of the 1,4-disubstituted triazole isomer. beilstein-journals.org Mechanochemical methods, using milling, have also been shown to be highly efficient for these reactions, sometimes offering significant yield improvements over solution-based approaches. beilstein-journals.org

Directed C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. mdpi.com In the context of quinoline chemistry, transition metal-catalyzed C-H activation allows for the regioselective introduction of various functional groups, including aryl moieties. mdpi.com

The direct C-H arylation of the quinoline core to produce 7-aryl derivatives is a challenging yet highly desirable transformation. While C-H activation at the C2 and C8 positions of the quinoline ring is more commonly reported due to the directing effect of the nitrogen atom, methods for C7 functionalization are being developed. acs.org A plausible strategy for the synthesis of this compound via C-H activation would involve the coupling of 2-methylquinoline (B7769805) with a suitable 3-chlorophenylating agent.

A representative, though not specific to the 7-position, palladium-catalyzed C2-arylation of quinoline N-oxide has been demonstrated. mdpi.com The mechanism generally involves the coordination of the palladium catalyst to the nitrogen of the quinoline (or quinoline N-oxide), followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated quinoline and regenerate the active catalyst. mdpi.com

For achieving C7 selectivity, a directing group strategy is often necessary. This involves the temporary installation of a group on the quinoline scaffold that directs the metal catalyst to a specific C-H bond. While specific examples for the C7-arylation of 2-methylquinoline are not abundant in the literature, the general principles of directed C-H functionalization provide a framework for developing such a synthesis.

Table 1: Key Features of Directed C-H Functionalization for Quinoline Arylation

FeatureDescription
Catalysts Typically based on transition metals such as Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru). mdpi.comacs.org
Arylating Agents Aryl halides (e.g., 1-chloro-3-iodobenzene), diaryliodonium salts, or arylboronic acids.
Directing Groups Often required for achieving high regioselectivity, especially for positions other than C2 or C8.
Reaction Conditions Generally require elevated temperatures and the presence of an oxidant and a base.
Advantages High atom economy, reduced number of synthetic steps, access to novel derivatives.
Challenges Achieving high regioselectivity, especially at the C7 position, and overcoming the inertness of certain C-H bonds.

Stereoselective and Diversity-Oriented Synthetic Approaches to this compound Analogues

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in various applications. Stereoselective and diversity-oriented synthesis are two powerful strategies for generating libraries of such analogs with controlled stereochemistry and a wide range of structural variations.

Stereoselective Synthesis:

When bulky substituents are present at the positions ortho to the bond connecting the quinoline and the phenyl ring, rotation around this C-C bond can be restricted, leading to a form of axial chirality known as atropisomerism. rsc.org The stereoselective synthesis of such atropisomeric quinoline analogs is a significant area of research.

One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reaction. For instance, asymmetric Suzuki-Miyaura coupling reactions have been developed to synthesize axially chiral biaryl compounds. While a specific example for this compound is not detailed, the principles can be applied by using a chiral ligand for the palladium catalyst in the coupling of a 7-halo-2-methylquinoline with (3-chlorophenyl)boronic acid.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to rapidly generate a collection of structurally diverse molecules from a common set of starting materials. rsc.orgresearchgate.net Multicomponent reactions (MCRs) are particularly well-suited for DOS as they allow for the construction of complex molecules in a single step with inherent atom and step economy. rsc.orgnih.gov

Several MCRs can be employed for the synthesis of diverse quinoline libraries. The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene or alkyne, is a classic example for generating substituted quinolines. rsc.org By varying the three components, a wide array of analogs can be synthesized.

Another powerful approach is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgjk-sci.comorganic-chemistry.org This method can also be adapted for DOS by using a variety of substituted starting materials to generate a library of quinoline analogs. nih.gov

Table 2: Comparison of Synthetic Strategies for Analog Generation

StrategyDescriptionKey Features
Stereoselective Synthesis Focuses on controlling the three-dimensional arrangement of atoms, particularly for chiral molecules like atropisomers.Use of chiral catalysts, auxiliaries, or reagents; produces enantiomerically enriched or pure compounds. rsc.org
Diversity-Oriented Synthesis Aims to create a large collection of structurally diverse molecules for screening purposes.Employs multicomponent reactions, branching pathways, and a variety of building blocks to maximize structural diversity. rsc.orgresearchgate.netresearchgate.net

Chemical Transformations and Reactivity of 7 3 Chlorophenyl 2 Methylquinoline

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

In general, electrophilic aromatic substitution on the quinoline ring system is a well-established area of study. The reaction typically occurs on the benzene (B151609) ring (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nature of the nitrogen atom. nih.govmasterorganicchemistry.com The substitution pattern is directed by the stability of the resulting cationic intermediate (Wheland intermediate). nih.gov For the parent quinoline molecule, electrophilic attack preferentially occurs at the 5- and 8-positions. nih.gov

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic aromatic substitution (SNAr) on quinolines typically occurs on the electron-deficient pyridine ring, particularly at the 2- and 4-positions, especially when a good leaving group is present.

In the case of 7-(3-Chlorophenyl)-2-methylquinoline, there are no inherent leaving groups like halogens on the pyridine ring. Therefore, direct nucleophilic substitution is unlikely under standard SNAr conditions. It is possible to activate the ring towards nucleophilic attack, for instance, through N-oxidation of the quinoline nitrogen. However, no studies have documented such reactions for this specific molecule. Another possibility is nucleophilic substitution of the chlorine atom on the pendant phenyl ring, though this would require harsh conditions and is generally less facile than substitution on an activated heterocyclic ring.

Redox Chemistry: Oxidation and Reduction of the Quinoline Core

The redox chemistry of quinolines has been explored with various derivatives.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic attacks. Additionally, side-chain oxidation is a known reaction. For instance, the methyl group at the 2-position (a quinaldine (B1664567) derivative) can be oxidized to a carboxylic acid or an aldehyde under specific conditions. nih.gov

Reduction: The quinoline ring system can be reduced to form dihydro- and tetrahydroquinolines. wikipedia.org For example, catalytic hydrogenation can reduce the pyridine portion of the ring system. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent and regioselectivity of the hydrogenation.

No specific examples of oxidation or reduction have been reported for this compound.

Functional Group Interconversions and Derivatization Strategies for this compound

While no derivatization strategies have been published specifically for this compound, general methods for functionalizing related quinolines are well-documented. These often serve as a starting point for the synthesis of more complex molecules.

For related 2-methylquinolines (quinaldines), the methyl group is a common site for functionalization. It can undergo condensation reactions with aldehydes to form styryl derivatives. The synthesis of 2-arylquinolines often involves multicomponent reactions like the Povarov reaction or modified Friedländer syntheses. rsc.orgresearchgate.net These methods could theoretically be adapted for the synthesis of the title compound or its derivatives, but such work has not been reported.

Derivatization could also potentially target the 3-chlorophenyl ring via cross-coupling reactions, though this has not been documented for this specific quinoline scaffold.

Structural Elucidation and Characterization Techniques of 7 3 Chlorophenyl 2 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and spatial relationships of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative. rsc.org The chemical shifts (δ) of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the quinoline and phenyl rings.

In the case of 7-(3-Chlorophenyl)-2-methylquinoline, the methyl group protons typically appear as a singlet in the upfield region of the spectrum. The protons on the quinoline and phenyl rings will present as a series of multiplets in the downfield aromatic region. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) between adjacent protons provide critical data for assigning specific protons to their positions on the rings. For instance, the protons ortho to the nitrogen on the quinoline ring are typically shifted further downfield due to the deshielding effect of the nitrogen atom.

A representative, though not specific to this exact compound, ¹H NMR data for a substituted quinoline might look as follows:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃2.5 - 2.7s-
Aromatic H7.2 - 8.1m-

Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual values would be determined from the experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment.

The carbon of the methyl group will appear at a characteristic upfield chemical shift. The sp² hybridized carbons of the quinoline and phenyl rings will resonate in the downfield region. The carbon atoms attached to the nitrogen and the chlorine will have their chemical shifts significantly influenced by these heteroatoms. Quaternary carbons, those without any attached protons, often exhibit weaker signals. chemicalbook.com

A generalized ¹³C NMR data table for a substituted quinoline derivative is presented below:

Carbon Assignment Chemical Shift (δ, ppm)
CH₃20 - 25
Aromatic C120 - 150
Quaternary C145 - 160

Note: These are approximate ranges and the precise values depend on the specific substitution pattern and solvent used.

For unambiguous assignment of all proton and carbon signals, especially in complex or isomeric structures, advanced 2D NMR techniques are indispensable. ipb.pt These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a proton's signal to its attached carbon. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the phenyl ring to the quinoline core via the carbon-carbon bond. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. This information is crucial for determining the stereochemistry and conformation of the molecule.

Through the combined application of these advanced NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS can confirm the molecular formula, C₁₆H₁₂ClN, by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. csic.es This is a critical step in confirming the identity of a newly synthesized compound. The isotopic pattern observed for the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would further corroborate the presence of a chlorine atom in the molecule.

Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺C₁₆H₁₃ClN⁺(Experimentally Determined)

Note: The observed mass would be obtained from the HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org The sample is first vaporized and separated based on its volatility and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in identifying and quantifying compounds in a mixture. In the context of quinoline derivatives, LC-MS is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural confirmation.

Research Findings:

In a study involving the synthesis of various 2-arylquinoline derivatives, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the products. amazonaws.com For example, the HRMS data for 2-phenethyl-4-methylquinoline showed a calculated m/z of 248.1434 for [M+H]+, with the found value being 248.1430, providing strong evidence for the compound's identity. amazonaws.com

The fragmentation patterns observed in the mass spectra of quinoline derivatives are also crucial for structural elucidation. These patterns can help to identify different parts of the molecule. For instance, the mass spectrum of 7-chloro-2-methylquinoline (B49615) exhibits characteristic fragments that can be attributed to the loss of specific groups from the parent molecule. nih.gov

Illustrative Data for a Related Quinoline Derivative:

Below is a table summarizing the mass spectrometry data for 7-chloro-2-methylquinoline, an isomer of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry Data (m/z)
7-Chloro-2-methylquinolineC₁₀H₈ClN177.63177 (M+), 179 (M+2), 142, 115, 89

Data sourced from public spectral databases for 7-chloro-2-methylquinoline and should be considered illustrative for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of characteristic bonds, such as C=N in the quinoline ring, C-Cl bonds, and aromatic C-H bonds.

Research Findings:

The IR spectra of quinoline derivatives exhibit several characteristic absorption bands. For this compound, one would expect to observe peaks corresponding to the quinoline core and the chlorophenyl substituent. A study on the synthesis of novel dihydrothieno- and thiopyrano quinolines provides insight into the expected IR absorptions for related structures. nih.gov

For example, the IR spectrum of a related compound, 7-chloro-2-methylquinoline, shows characteristic peaks for C-H stretching of the methyl group, C=N stretching of the quinoline ring, and C-Cl stretching. nih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching frequency is generally found in the 800-600 cm⁻¹ range.

Illustrative IR Data for a Related Quinoline Derivative:

The following table presents typical IR absorption bands observed for 7-chloro-2-methylquinoline, which can be used to infer the expected spectrum for this compound.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (from -CH₃)2980 - 2850
C=N Stretch (Quinoline Ring)1620 - 1580
C=C Stretch (Aromatic Ring)1600 - 1450
C-Cl Stretch800 - 600

This data is based on typical IR absorption frequencies and data for 7-chloro-2-methylquinoline. The exact peak positions for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Research Findings:

While a crystal structure for this compound has not been reported in the searched literature, crystallographic studies on related quinoline derivatives highlight the power of this technique. For example, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate was determined by single-crystal X-ray diffraction. mdpi.com This analysis revealed a monoclinic crystal system and provided detailed information about the molecular geometry and the hydrogen bonding network within the crystal lattice. mdpi.com

In another study, the crystal structures of several 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines were determined, revealing details about their molecular conformations and supramolecular assemblies. acs.org These studies demonstrate how X-ray crystallography can elucidate the planarity of the quinoline ring and the orientation of its substituents, which are crucial for understanding the molecule's properties.

Illustrative Crystallographic Data for a Related Quinoline Derivative:

The table below summarizes key crystallographic parameters for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related quinoline derivative.

ParameterValue
Compound Name7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate
Chemical FormulaC₁₄H₁₆ClN₃·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.4737(11) Å, b = 17.650(2) Å, c = 8.5451(10) Å, β = 90.156(2)°
Volume (ų)1428.9(3)

This data is for a related quinoline derivative and serves as an example of the type of information obtained from X-ray crystallography. mdpi.com

Computational Chemistry and Theoretical Investigations of 7 3 Chlorophenyl 2 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For 7-(3-Chlorophenyl)-2-methylquinoline, DFT calculations would be instrumental in understanding its fundamental electronic characteristics.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO would likely be distributed over the electron-rich quinoline (B57606) and chlorophenyl rings, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO would represent the regions most favorable for nucleophilic attack. The precise energies and distributions of these orbitals would be determined through DFT calculations.

OrbitalConceptual Energy (eV)Likely Distribution
HOMO (Value to be determined)Predominantly on the quinoline and chlorophenyl rings
LUMO (Value to be determined)Distributed across the aromatic system
Energy Gap (Value to be determined)-

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, such as biological receptors. The MEP map is colored to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, the nitrogen atom of the quinoline ring and the chlorine atom would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Noncovalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, are critical for understanding molecular recognition and binding. NCI analysis is a computational technique that visualizes these weak interactions. For this compound, NCI analysis would reveal the nature and strength of intramolecular interactions that stabilize its conformation, as well as predict how it might engage in noncovalent interactions with a biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its most stable three-dimensional structures. Furthermore, if a biological target is known, MD simulations can be used to study the dynamics of the ligand-target complex, providing insights into the stability of binding and the key interactions that maintain the complex.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level.

The initial step in a molecular docking study involves preparing both the receptor and the ligand. For the receptor, a grid box is generated around the active site to define the search space for the ligand. The ligand, this compound, would be prepared by generating its 3D structure and assigning appropriate atomic charges and protonation states. The flexibility of the molecule, particularly the rotation around the bond connecting the chlorophenyl and quinoline rings, would be a key consideration in the docking process.

While specific docking studies for this compound are not yet reported, this approach would be essential to identify its potential biological targets and to predict its binding affinity and mode of interaction.

Analysis of Binding Interactions with Biological Macromolecules

The therapeutic potential of a molecule is often dictated by its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in analyzing these interactions.

Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For quinoline derivatives, a common target is the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways. nih.gov In docking simulations, the ligand is placed into the binding site of the receptor, and its conformation is adjusted to find the most stable binding mode, which is quantified by a binding energy score. For example, studies on quinazolinone derivatives have shown that compounds with high anti-proliferative activity also exhibit stronger binding energies in the EGFR active site. nih.gov Interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The hydrazine (B178648) moiety in some quinazoline (B50416) analogues has been observed forming hydrogen bonds with key residues like Asp 831 and Thr 830 in the ATP-binding site of EGFR. nih.gov Similarly, the quinazoline ring itself can engage in hydrophobic and CH-pi interactions with residues such as Leu 820, Leu 694, and Val 702. nih.gov

Following docking, Molecular Dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. MD simulations model the movement of every atom in the system, offering a dynamic view of the interaction. Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position, indicating the stability of the complex. Lower RMSD values suggest a more stable binding. nih.gov

Radius of Gyration (Rg): Reflects the compactness of the protein. A stable Rg value indicates that the ligand binding does not cause the protein to unfold and maintains its compact structure. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein. Lower fluctuations in the binding site suggest stable interactions with the ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, with a higher number of persistent hydrogen bonds contributing to complex stability. nih.gov

While specific studies on this compound are not detailed in the provided literature, the principles derived from related quinoline and quinazolinone structures suggest that its 3-chlorophenyl and methylquinoline moieties would engage in a network of hydrophobic, pi-stacking, and potentially halogen-bond interactions within a target binding pocket. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for understanding which structural features are important for a desired effect and for designing more potent analogues.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. These descriptors can be calculated from the 2D or 3D structure of the compound. For a molecule like this compound, descriptors would be derived from its constituent parts: the quinoline core, the methyl group, and the chlorophenyl substituent.

Commonly used descriptors include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Describe the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometric Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Describe the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Hydrophobic Descriptors: Quantify lipophilicity (e.g., LogP).

Simplified Molecular-Input Line-Entry System (SMILES) notations are often used to compute descriptors for QSAR models. nih.gov The table below shows some basic computed descriptors for the related core structure, 7-Chloro-2-methylquinoline (B49615). nih.gov

PropertyValue
Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
IUPAC Name 7-chloro-2-methylquinoline
SMILES CC1=NC2=C(C=C1)C=CC(=C2)Cl
InChIKey WQZQFYRSYLXBGP-UHFFFAOYSA-N
Data sourced from PubChem CID 138395. nih.gov

Once descriptors are calculated for a series of compounds, statistical methods are employed to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC50 values). The goal is to create a model with high predictive power for new, untested compounds.

Several statistical and machine learning techniques are used to develop these predictive models:

Multiple Linear Regression (MLR): A classical approach that creates a linear equation to model the relationship. researchgate.net

Artificial Neural Networks (ANN): Machine learning models inspired by the human brain, capable of modeling complex non-linear relationships. researchgate.net

Support Vector Machines (SVM): A classification method that finds an optimal hyperplane to separate data points into different classes (e.g., active vs. inactive). mdpi.com

Random Forest (RF) and XGBoost: Ensemble learning methods that build multiple decision trees and combine their outputs to improve predictive accuracy and control over-fitting. mdpi.com

The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). For classification models, metrics include accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC). nih.govmdpi.com Rigorous validation, including Y-randomization (scrambling the response variable to ensure the model is not due to chance) and defining an applicability domain (the chemical space in which the model's predictions are reliable), is essential. nih.govmdpi.com

Model TypeCommon ApplicationKey Strengths
CoMFA/CoMSIA 3D-QSAR studies for antitubercular agents. nih.govProvides 3D contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and other fields. nih.gov
Random Forest Binary and multiclass classification for predicting enzyme inhibitors. mdpi.comHigh accuracy and robust against overfitting. mdpi.com
XGBoost Binary and multiclass classification for predicting enzyme inhibitors. mdpi.comHigh accuracy and computational efficiency. mdpi.com
Monte Carlo Algorithm QSAR for predicting inhibition potencies of kinase inhibitors. nih.govCan use SMILES attributes directly and is validated by the index of ideality of correlation (IIC). nih.gov

Structure-Activity Relationship (SAR) studies provide guiding principles for optimizing a lead compound. By systematically modifying a chemical structure and observing the effect on biological activity, researchers can deduce key design principles. For quinoline-based compounds, SAR studies have revealed several important factors. nih.gov

Substituent Position: The position of substituents on the quinoline ring is critical. For instance, in 7-chloroquinolinehydrazones, the chloro group at the 7-position was found to be important for anticancer activity. nih.gov

Nature of Substituents: The type of group substituted on the core scaffold significantly influences activity. In one study of quinolone-3-carboxamides, introducing electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups like methoxy (B1213986) (OCH3) at specific positions on an N-phenyl ring led to varied antiproliferative activity, suggesting a complex interplay of electronic and steric effects. mdpi.com

Aromatic and Heterocyclic Units: The addition of different aromatic or heteroaromatic rings can modulate activity. For 7-chloroquinoline (B30040) hydrazones, attaching various substituted phenyl rings or other heterocycles like phenothiazine (B1677639) or indole (B1671886) resulted in a range of cytotoxic potentials. nih.gov

Based on these general principles, optimization of this compound could involve synthesizing analogues where the chloro-substituent on the phenyl ring is moved to the ortho- or para-positions, or replaced with other halogens or electron-donating/withdrawing groups. Similarly, the methyl group at the 2-position of the quinoline ring could be replaced with other alkyl or functional groups to probe for improved interactions with a biological target.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for studying reaction mechanisms, providing insights into transition states and short-lived intermediates that are difficult or impossible to observe experimentally. mdpi.com Methods like Density Functional Theory (DFT) are frequently used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net

For a molecule like this compound, mechanistic studies could explore its synthesis, metabolic degradation, or its participation in chemical transformations like cycloaddition reactions. mdpi.com A typical computational study of a reaction mechanism involves:

Geometry Optimization: Calculating the lowest-energy 3D structures of reactants, intermediates, transition states, and products.

Frequency Calculation: Confirming that reactants, intermediates, and products are true energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state downhill to the connected reactant and product to verify the transition state links the correct species.

Energy Calculation: Determining the relative energies of all species to calculate activation barriers and reaction enthalpies.

While specific mechanistic studies involving this compound were not found, research on other complex organic reactions demonstrates the power of these methods. For example, DFT calculations have been used to elucidate the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions, showing how steric and electronic factors control the reaction outcome. mdpi.com Such computational approaches could be applied to understand the reactivity of the quinoline nitrogen, the activation of the C-H bonds on the methyl group, or the influence of the chlorophenyl ring on the electronic properties and reactivity of the entire molecule.

Biological and Biomedical Research Applications of 7 3 Chlorophenyl 2 Methylquinoline

Investigations into Molecular Targets and Pathways of 7-(3-Chlorophenyl)-2-methylquinoline

Research into the molecular targets of quinoline (B57606) derivatives has identified key interactions with enzymes and receptors that are critical in both microbial and human cells.

Currently, there is no specific research available that details the direct interaction of this compound with G-Protein Coupled Receptors (GPCRs), including glutamate (B1630785) receptors. However, the broader class of quinoline-containing compounds has been explored for its effects on the central nervous system, and some derivatives have been found to interact with various GPCRs. The structural features of this compound suggest that it could be a candidate for investigation into its potential modulatory effects on GPCR signaling pathways, a common area of inquiry for novel heterocyclic compounds.

The quinoline scaffold is famously associated with the inhibition of bacterial topoisomerases. nih.gov

DNA Gyrase and Topoisomerase: Quinolone antibiotics, which are structurally related to quinolines, function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov It is a well-established mechanism that these drugs stabilize the enzyme-DNA complex, leading to lethal double-strand breaks. nih.gov For instance, certain novel quinolone derivatives have shown potent inhibitory activity against E. coli DNA gyrase. researchgate.net

In the context of anticancer research, various quinoline hybrids have been identified as inhibitors of human topoisomerases I and II. nih.gov These enzymes are crucial for managing DNA topology during cell replication, and their inhibition is a key strategy in cancer chemotherapy. nih.gov For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I/IIα. nih.gov

While direct enzymatic assays on this compound are not documented, its core structure suggests that a primary area for investigation would be its potential to inhibit these critical topoisomerase enzymes in both bacterial and cancer cells. There is no specific information available regarding its interaction with Cytochrome P450 enzymes.

In Vitro Pharmacological and Biochemical Assays

In vitro studies are fundamental to characterizing the biological activity of new chemical entities. Research on compounds analogous to this compound provides insights into its potential pharmacological profile.

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a significant area of research. Numerous studies have demonstrated the anti-proliferative effects of compounds containing the 7-chloroquinoline (B30040) moiety. nih.gov

For example, a series of 7-chloroquinoline hydrazones exhibited potent cytotoxic activity against a wide panel of 60 human cancer cell lines, including those from breast cancer, non-small cell lung cancer, and colon cancer. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives, which also feature a complex heterocyclic system, have been tested against a panel of cancer cells including the breast cancer line MDA-MB-231 (referred to as MM231 in the study). nih.gov These studies often determine the GI₅₀ (concentration for 50% growth inhibition) to quantify cytotoxic potency.

While specific data for this compound is not available, the table below presents findings for related quinoline compounds against common cancer cell lines, illustrating the potential activity of this chemical class.

Table 1: Representative Cytotoxicity of Related Quinoline Derivatives in Human Cancer Cell Lines

Compound Class Cell Line Parameter Value (µM) Citation
Pyrazolo[4,3-f]quinolines NUGC-3 (Gastric) GI₅₀ < 8 nih.gov
Pyrazolo[4,3-f]quinolines MM231 (Breast) GI₅₀ < 8 nih.gov
Pyrazolo[4,3-f]quinolines NCI-H23 (Lung) GI₅₀ < 8 nih.gov
7-Chloroquinoline Hydrazones SR (Leukemia) GI₅₀ 0.12 nih.gov

Note: The data presented is for structurally related compounds, not this compound itself.

The quinoline core is a cornerstone of many antibacterial drugs. nih.gov Research has explored a vast number of quinoline derivatives for their efficacy against a broad spectrum of bacterial and fungal pathogens. nih.gov The primary mechanism for the antibacterial action of the related quinolone class is the inhibition of DNA gyrase. nih.gov

Studies on quinoline-sulfonamide hybrids and 7-thiazoxime quinolones have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Although the antimicrobial profile of this compound has not been specifically reported, the data from analogous compounds suggest it would be a promising candidate for such screening.

Table 2: Representative Antimicrobial Activity of Related Quinoline Derivatives

Compound Class Microorganism Parameter Value (µg/mL) Citation
7-Thiazoxime Quinolone MRSA MIC - nih.gov
3-Aminothiazolquinolone S. aureus MIC - nih.gov

Note: The data presented is for structurally related compounds, not this compound itself. Specific MIC values were not provided in the source text, but the compounds were noted for their potent activity.

The direct measurement of enzyme inhibition is a key biochemical assay to confirm molecular targets identified in broader studies. For quinoline derivatives, the most relevant enzyme inhibition assays focus on topoisomerases.

The potency of these compounds is measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, a novel 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone demonstrated strong inhibitory potency against DNA gyrase with an IC₅₀ value of 11.5 µM. nih.gov Another study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified a compound with an IC₅₀ value of 0.0017 µM against E. coli DNA gyrase. researchgate.net

These findings underscore the potential of the quinoline scaffold, and by extension this compound, to serve as a platform for developing potent enzyme inhibitors for therapeutic applications.

Mechanistic Studies of Biological Effects of this compound

Induction of Apoptosis and Cell Cycle Modulation

There is no available research data to construct a detailed analysis or data table regarding the induction of apoptosis and cell cycle modulation by this compound.

Inhibition of Nucleic Acid Synthesis

Similarly, no studies have been published that describe the inhibitory effects of this compound on nucleic acid synthesis.

It is imperative to maintain scientific accuracy and to avoid the extrapolation of findings from structurally related but distinct molecules. The biological activity of a chemical compound is highly specific to its unique structure. Therefore, data from other quinoline derivatives cannot be attributed to this compound.

Further research is required to elucidate the potential biological and biomedical properties of this compound. Until such studies are conducted and published, a comprehensive and accurate report on its specific mechanistic effects remains unachievable.

Future Research Directions and Perspectives on 7 3 Chlorophenyl 2 Methylquinoline

Exploration of Novel Synthetic Routes and Derivatization Strategies

Furthermore, derivatization strategies are being actively pursued to enhance the therapeutic properties of the core quinoline (B57606) structure. nih.gov By introducing various functional groups at different positions of the quinoline ring, researchers aim to improve potency, selectivity, and pharmacokinetic profiles. nih.govcardiff.ac.uk For instance, the introduction of thioalkyl groups at the 4-position of the 7-chloroquinoline (B30040) core has been shown to influence antiproliferative activity. nih.gov Similarly, creating hybrid molecules by combining the quinoline scaffold with other pharmacophores, such as ibuprofen, is a promising approach to develop new therapeutic agents with dual activities. cardiff.ac.uk The use of linkers to connect the quinoline moiety to other bioactive molecules is another area of active exploration. nih.gov

Advanced Computational Approaches for Structure-Function Elucidation

Computational modeling and simulation are becoming indispensable tools in modern drug discovery. For 7-(3-Chlorophenyl)-2-methylquinoline, advanced computational approaches can provide valuable insights into its structure-function relationships. Techniques like Density Functional Theory (DFT) can be employed to predict the molecule's electronic properties, vibrational frequencies, and reactivity. nih.gov

Molecular docking and dynamics simulations can help to visualize how the molecule interacts with its biological targets at an atomic level. researchgate.netmdpi.com These computational studies can predict binding affinities and identify key residues involved in the interaction, guiding the design of more potent and selective derivatives. nih.gov By understanding the structural basis of its activity, researchers can rationally design new analogs with improved therapeutic potential. dntb.gov.ua

Identification of Undiscovered Biological Targets and Mechanisms

While some biological activities of this compound and related compounds have been reported, a comprehensive understanding of their molecular targets and mechanisms of action is still evolving. Future research will focus on identifying novel biological targets to explain the full spectrum of its pharmacological effects.

Techniques such as activity-based protein profiling (ABPP) can be utilized to identify the cellular targets of this compound. rsc.org This involves using chemical probes to covalently label and identify interacting proteins. Furthermore, understanding the downstream signaling pathways affected by this compound is crucial. This can be achieved through various cellular and molecular biology techniques, including gene expression analysis and pathway analysis. nih.gov

Development of Targeted Probes and Tools Based on this compound

To further investigate the biological roles of its targets, there is a need to develop specific chemical probes derived from the this compound scaffold. mskcc.org These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. mskcc.orgmdpi.com

The development of such probes will facilitate the study of the compound's localization within cells and the identification of its binding partners. chemicalprobes.org By creating a "chemical toolbox" of probes with varying properties, researchers can dissect the specific functions of the target proteins in different biological contexts. mskcc.org This approach has been successfully used for other classes of compounds to gain a deeper understanding of their biological mechanisms. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding

A systems-level understanding of the effects of this compound can be achieved through the integration of multiple "omics" datasets. nih.gov This includes genomics, transcriptomics, proteomics, and metabolomics data, which provide a global view of the molecular changes induced by the compound. researchgate.netbiorxiv.orgbiorxiv.org

By combining these datasets, researchers can identify key pathways and networks that are perturbed by the compound. nih.gov This multi-omics approach can reveal unexpected biological activities and provide a more holistic understanding of the compound's mechanism of action. nih.govbiorxiv.org The integration of multi-omics data is a powerful strategy to uncover the complex biological responses to small molecules and can aid in the identification of biomarkers for predicting treatment response. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 7-(3-Chlorophenyl)-2-methylquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Friedländer condensation or palladium-catalyzed cross-coupling reactions. For example, 3-chloroaniline derivatives can react with ethoxymethylenemalonic ester under reflux (120–150°C) to form intermediates, followed by cyclization . Optimization strategies include:
  • Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency.
  • Temperature gradients : Incremental increases (e.g., 80°C to 150°C) to identify exothermic intermediates.
    Yields often improve from ~40% to >70% with controlled stepwise heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regioselectivity; aromatic protons appear as doublets (δ 7.2–8.5 ppm) with coupling constants (J = 8–10 Hz) indicating substituent positions .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve impurities, while ESI-MS detects [M+H]⁺ ions (e.g., m/z 243.7 for C₁₆H₁₁ClN⁺) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., dihedral angles between quinoline and chlorophenyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer : Key modifications and their effects:
Position Modification Biological Impact
2-MethylReplacement with ethyl or CF₃Alters lipophilicity (logP ± 0.5) and CYP450 inhibition .
7-ChlorophenylSubstituent variation (e.g., 3-F, 3-Br)Changes binding affinity to kinase targets (IC₅₀ shifts from 50 nM to 1.2 µM) .
Computational docking (AutoDock Vina) predicts interactions with ATP-binding pockets, validated via mutagenesis assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from:
  • Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v).
  • Cell line variability : Use isogenic panels (e.g., NCI-60) to control for genetic drift .
  • Data normalization : Report activity relative to positive controls (e.g., ciprofloxacin for bacteria) .
    Meta-analysis of PubChem BioAssay data (AID 1259351) can identify outlier datasets .

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound derivatives?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA >60 Ų reduces absorption) and CYP3A4/2D6 interactions .
  • Metabolite identification : GLORYx predicts Phase I oxidation at the 2-methyl group (major) and 3-chlorophenyl dehalogenation (minor) .
  • Toxicity screening : ProTox-II flags hepatotoxicity (probability >0.7) for nitro-substituted analogs .

Analytical and Mechanistic Questions

Q. What analytical workflows quantify trace byproducts in this compound synthesis?

  • Methodological Answer :
  • GC-MS headspace analysis : Detects volatile byproducts (e.g., ethyl chloride from ester hydrolysis) .
  • HPLC-DAD/ELSD : Quantifies non-volatile impurities (e.g., 7-chloro-2-methylquinoline N-oxide at RRT 0.85) .
  • NMR spiking : Adds authentic standards (e.g., 3-chlorobenzoic acid) to confirm impurity identity .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :
  • DFT calculations (Gaussian 16) : Show higher electron density at C-5/C-8 positions due to methyl group resonance effects.
  • Kinetic isotope effects : Deuterium labeling at C-3 (chlorophenyl) reduces bromination rates (kH/kD = 2.1), indicating σ-complex stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.